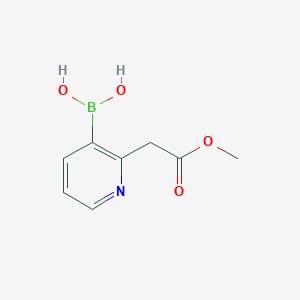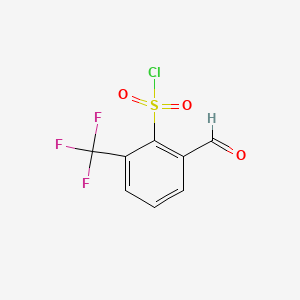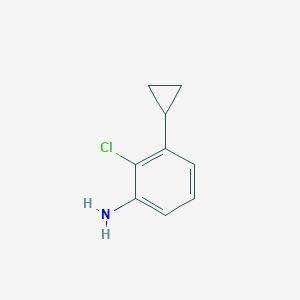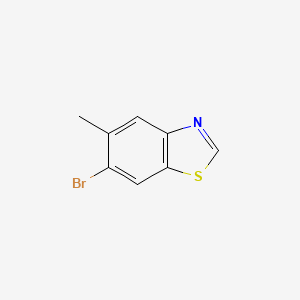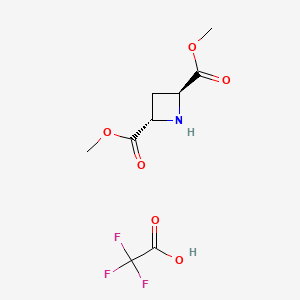
rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate; trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and two carboxylate groups. The addition of trifluoroacetic acid enhances its stability and reactivity, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dimethyl malonate with an appropriate amine to form the azetidine ring. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of trifluoroacetic acid in the reaction mixture helps to stabilize the intermediate compounds and improve the overall efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted azetidine derivatives.
Applications De Recherche Scientifique
rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The presence of carboxylate groups allows for hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-2,4-dimethyl (2R,4R)-1-benzylazetidine-2,4-dicarboxylate
- rac-2,4-dimethyl (2R,4R)-1-phenylazetidine-2,4-dicarboxylate
Uniqueness
rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate is unique due to its specific substitution pattern and the presence of trifluoroacetic acid, which enhances its stability and reactivity. This makes it distinct from other azetidine derivatives and valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H12F3NO6 |
|---|---|
Poids moléculaire |
287.19 g/mol |
Nom IUPAC |
dimethyl (2S,4S)-azetidine-2,4-dicarboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H11NO4.C2HF3O2/c1-11-6(9)4-3-5(8-4)7(10)12-2;3-2(4,5)1(6)7/h4-5,8H,3H2,1-2H3;(H,6,7)/t4-,5-;/m0./s1 |
Clé InChI |
ABDBFPZKTOLFMI-FHAQVOQBSA-N |
SMILES isomérique |
COC(=O)[C@@H]1C[C@H](N1)C(=O)OC.C(=O)(C(F)(F)F)O |
SMILES canonique |
COC(=O)C1CC(N1)C(=O)OC.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{12-[2-(Dimethylamino)ethyl]-4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine trihydrochloride](/img/structure/B13457325.png)
![Tert-butyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13457327.png)
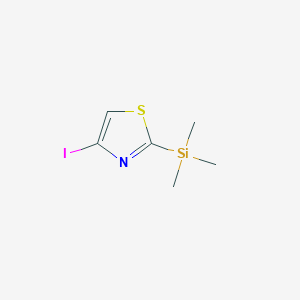
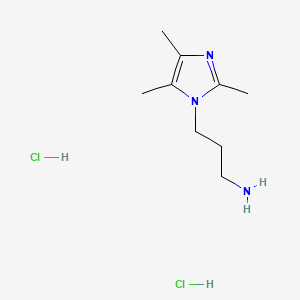
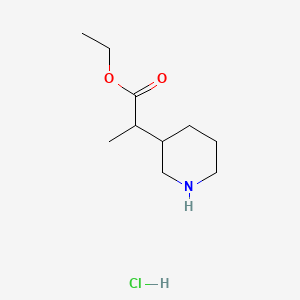

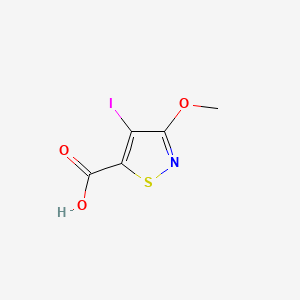
![rac-tert-butyl (1R,6R,7S)-7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride](/img/structure/B13457360.png)
